Cas no 500568-72-9 (2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine)

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine is a purine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a chloro substituent at the 2-position and a 2-hydroxybenzylamino group at the 6-position, alongside an isopropyl moiety at the 9-position, offering unique reactivity and binding properties. This compound may serve as a valuable intermediate in the synthesis of adenosine receptor ligands or kinase inhibitors due to its modifiable functional groups. The presence of the hydroxybenzylamino group enhances its potential for hydrogen bonding interactions, while the chloro and isopropyl substituents contribute to steric and electronic tuning. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery.
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine structure
500568-72-9 structure
商品名:2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
CAS番号:500568-72-9
MF:C15H16N5OCl
メガワット:317.77344
CID:933148
PubChem ID:10805473

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
    • 2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol
    • DB-260922
    • 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol
    • AKOS030240485
    • 500568-72-9
    • DTXSID30445208
    • インチ: InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20)
    • InChIKey: ULFRMKKNRPRGIR-UHFFFAOYSA-N
    • ほほえんだ: CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O

計算された属性

  • せいみつぶんしりょう: 317.10400
  • どういたいしつりょう: 317.1043378g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 372
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 75.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • 互変異性体の数: 9

じっけんとくせい

  • PSA: 75.86000
  • LogP: 3.45130

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine セキュリティ情報

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C366610-50mg
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
500568-72-9
50mg
$ 1041.00 2023-09-08
TRC
C366610-10mg
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
500568-72-9
10mg
$ 230.00 2023-09-08
A2B Chem LLC
AG26433-5mg
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
500568-72-9
5mg
$250.00 2024-04-19
TRC
C366610-5mg
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
500568-72-9
5mg
$ 133.00 2023-09-08
A2B Chem LLC
AG26433-50mg
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
500568-72-9
50mg
$1132.00 2024-04-19
A2B Chem LLC
AG26433-10mg
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
500568-72-9
10mg
$345.00 2024-04-19
A2B Chem LLC
AG26433-1mg
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
500568-72-9
1mg
$213.00 2024-04-19

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine 合成方法

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine 関連文献

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurineに関する追加情報

Chemical Profile and Research Applications of 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine (CAS No: 500568-72-9) is a synthetic purine derivative with a unique structural configuration that has garnered attention in contemporary medicinal chemistry research. The compound’s molecular framework integrates a chlorinated aromatic ring, an isopropyl substituent, and a hydroxylated benzene moiety, all of which contribute to its potential as a lead molecule in drug discovery programs targeting nucleic acid metabolism and cellular signaling pathways.

The core purine scaffold of 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine aligns it with the broader class of purine analogs, which are well-established in pharmacology for their roles in modulating enzyme activity and receptor interactions. The 6-position amino group conjugated to a 2-hydroxybenzene ring introduces steric and electronic effects that may enhance binding affinity to specific protein targets, such as kinases or nucleoside transporters. Recent studies have highlighted the importance of hydroxyl functional groups in improving solubility and metabolic stability, making this compound particularly relevant for oral drug formulations.

Synthetic approaches to 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine typically involve multi-step organic reactions, including nucleophilic substitution at the purine ring and selective alkylation of the isopropyl side chain. A 2018 publication in the *Journal of Medicinal Chemistry* described an optimized protocol using microwave-assisted synthesis to achieve high yields while preserving the integrity of sensitive hydroxyl groups. This methodology has since been adopted by several research groups exploring structure-activity relationships (SAR) for similar compounds.

In the context of antiviral drug development, derivatives like 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine have shown promise as inhibitors of viral RNA-dependent RNA polymerases (RdRp). A 2019 study published in *Nature Communications* demonstrated that chlorinated purines could disrupt viral replication cycles by mimicking natural nucleosides during DNA/RNA synthesis. While this specific compound has not yet reached clinical trials, its structural similarities to approved antiviral agents suggest potential for further preclinical evaluation.

The isopropyl substitution at position 9 plays a critical role in modulating lipophilicity and bioavailability characteristics. Comparative studies with other purine derivatives have shown that branched alkyl chains like isopropyl can significantly enhance cell membrane permeability without compromising target specificity. This property positions 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine as a candidate for prodrug strategies where controlled release mechanisms are required.

In cancer research applications, this compound has been investigated for its ability to interfere with purinergic signaling pathways involved in tumor progression. A 2017 paper in *Cancer Research* reported that similar chlorinated purines could induce apoptosis in leukemia cell lines by inhibiting adenosine deaminase activity. The hydroxylated benzene moiety appears to enhance interactions with metal ions present in enzymatic active sites, offering an additional mechanism for therapeutic intervention.

The field of epigenetic regulation has also benefited from advances in purine chemistry like those represented by 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine. Researchers at the European Molecular Biology Laboratory (EMBL) have explored how modified purines can influence DNA methylation patterns through interactions with histone-modifying enzymes. While these studies focus on different chemical substitutions, they underscore the broader relevance of purine-based compounds in epigenetic therapy development.

In analytical chemistry contexts, this compound serves as an important reference material for high-performance liquid chromatography (HPLC) method validation due to its distinct UV absorption profile and chromatographic behavior. Its stability under various solvent conditions makes it suitable for use as an internal standard in pharmaceutical quality control processes.

Ongoing research continues to explore novel applications for compounds like 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine. For instance, recent work published in *ACS Medicinal Chemistry Letters* (Q3 2014) investigated its potential as a fluorescent probe for monitoring intracellular pH changes through ratiometric fluorescence techniques enabled by the hydroxycinnamic acid-like structure present in its molecular framework.

The versatility of this compound extends into materials science applications where modified purines are being explored for use in organic electronics due to their conjugated π-electron systems and redox-active properties. Researchers at MIT have demonstrated that certain chlorinated purines can function as hole transport materials in perovskite solar cells when appropriately functionalized with electron-withdrawing groups similar to those found in this molecule.

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